Beclomethasone 21-Acetate 17-Propionate

Description

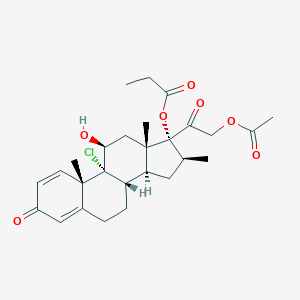

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35ClO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDHWBQNKRZOEW-JLWJLQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-08-7 | |

| Record name | Beclomethasone 21-acetate 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BECLOMETHASONE 21-ACETATE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079D7HW2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beclomethasone 21-Acetate 17-Propionate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Beclomethasone 21-Acetate 17-Propionate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Beclomethasone 21-Acetate 17-Propionate, a synthetic corticosteroid, functions as a prodrug that is metabolically activated to exert potent anti-inflammatory effects. Its mechanism of action is multifaceted, primarily mediated through its active metabolite, Beclomethasone 17-Monopropionate (B-17-MP), which exhibits a high affinity for the glucocorticoid receptor (GR). This guide delineates the complete mechanistic journey, from metabolic activation to the intricate genomic and non-genomic signaling pathways that culminate in the suppression of inflammatory responses. We will explore the molecular interactions, quantitative potency, and the standard experimental protocols used to validate its efficacy, providing a comprehensive resource for professionals in the field.

Introduction: Beclomethasone Esters as Therapeutic Corticosteroids

Synthetic glucocorticoids are a cornerstone in the management of a wide array of inflammatory and autoimmune diseases, including asthma and allergic rhinitis[1][2]. Beclomethasone esters, such as Beclomethasone Dipropionate (BDP) and the related Beclomethasone 21-Acetate 17-Propionate, are designed as prodrugs to enhance topical potency and minimize systemic adverse effects[3]. The therapeutic efficacy of these compounds is not derived from the parent molecule but from its rapid conversion in the body to a highly active metabolite[3][4]. This guide focuses on the intricate molecular processes that underpin the anti-inflammatory activity of Beclomethasone 21-Acetate 17-Propionate, leveraging the extensive research conducted on its close analog, BDP.

Pharmacokinetic Profile and Metabolic Activation: The Prodrug Advantage

The defining pharmacokinetic feature of beclomethasone esters is their role as prodrugs. Beclomethasone 21-Acetate 17-Propionate itself has a relatively weak affinity for the glucocorticoid receptor[3]. Upon administration, particularly via inhalation, it is rapidly absorbed and extensively hydrolyzed by esterase enzymes present in tissues like the lung and liver[4][5][6].

This enzymatic action cleaves the ester groups, primarily at the 21-position and subsequently at the 17-position, leading to the formation of its principal active metabolite: Beclomethasone 17-Monopropionate (B-17-MP) [5][7]. B-17-MP is the primary mediator of the drug's therapeutic action, possessing a significantly higher binding affinity for the glucocorticoid receptor than the parent compound[6][8]. Further metabolism can produce the inactive beclomethasone (BOH) molecule, which is then eliminated[5]. This targeted activation at the site of inflammation is a key design principle for maximizing local efficacy while reducing systemic exposure.

Caption: Metabolic activation of the Beclomethasone 21-Acetate 17-Propionate prodrug.

The Molecular Target: The Glucocorticoid Receptor (GR)

The physiological and pharmacological actions of corticosteroids are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor[9]. The GR protein has three primary domains: an N-terminal transactivation domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD)[9][10].

In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins like Hsp90 and Hsp70, and immunophilins[11][12]. This complex maintains the receptor in a conformation that is ready for ligand binding but prevents its translocation to the nucleus[12].

Core Mechanism of Action: Genomic Pathways

The classical and most well-understood actions of glucocorticoids are genomic, involving the direct regulation of gene transcription. These effects typically have a delayed onset of 4-24 hours as they require de novo protein synthesis[1]. This pathway is initiated when the active metabolite, B-17-MP, diffuses across the cell membrane and binds to the LBD of the cytoplasmic GR.

This binding triggers a conformational change in the GR, causing it to dissociate from the chaperone protein complex. The now-activated GR-ligand complex dimerizes and translocates into the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression[10][11].

Transactivation

The activated GR dimer can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) , located in the promoter regions of target genes[9]. This binding recruits coactivator proteins and the transcriptional machinery, leading to the upregulation of genes that encode anti-inflammatory proteins. Key examples include:

-

Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins and leukotrienes[12][13].

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the activity of various immune cells.

Transrepression

Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids[1]. Instead of binding directly to DNA, the activated GR monomer interacts with and inhibits the activity of other transcription factors. This "tethering" mechanism prevents these factors from activating pro-inflammatory genes[9]. The primary targets for transrepression are:

-

Nuclear Factor-kappa B (NF-κB)

-

Activator Protein-1 (AP-1)

By inhibiting NF-κB and AP-1, the GR effectively shuts down the transcription of a vast array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules[12].

Caption: The genomic signaling pathway of the Glucocorticoid Receptor (GR).

Core Mechanism of Action: Non-Genomic Pathways

In addition to the slower genomic effects, glucocorticoids can exert rapid, transcription-independent actions[14][15]. These non-genomic effects occur within minutes and are mediated through several proposed mechanisms[15][16]:

-

Membrane-Bound GRs (mGRs): A subset of GRs located at the plasma membrane can interact directly with and modulate intracellular signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway[1][14].

-

Cytosolic GR Interactions: The activated cytosolic GR can directly interact with and alter the function of key signaling proteins and kinases without translocating to the nucleus[15].

-

Physicochemical Membrane Interactions: At high concentrations, corticosteroids can intercalate into cellular membranes, altering their properties and the function of membrane-associated proteins[1].

These rapid pathways contribute to effects like the swift inhibition of T-cell receptor signaling and the potentiation of α1-adrenergic action on bronchial smooth muscle[1].

Caption: Simplified overview of non-genomic glucocorticoid signaling pathways.

Quantitative Potency Assessment

The anti-inflammatory potency of a corticosteroid is determined by several factors, chief among them being its binding affinity for the glucocorticoid receptor.

Receptor Binding Affinity

The affinity of a ligand for the GR is a primary determinant of its intrinsic activity. The active metabolite, B-17-MP, exhibits a very high affinity for the human GR, which is significantly greater than that of the parent drug and many other corticosteroids[6][8]. The Relative Receptor Affinity (RRA) is often measured in competitive binding assays with dexamethasone used as a reference (RRA = 100).

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Source(s) |

| Dexamethasone | 100 | [17] |

| Beclomethasone Dipropionate (BDP) | ~50 | [6] |

| Beclomethasone 17-Monopropionate (B-17-MP) | ~1345 | [6][17] |

| Budesonide | ~855 | [17] |

| Fluticasone Propionate | ~1775 | [17][18] |

| Mometasone Furoate | ~2244 | [17] |

Table 1: Comparative Relative Receptor Affinities (RRA) for the Human Glucocorticoid Receptor. Data compiled from multiple sources highlight the high potency of the active metabolite B-17-MP.

Key Experimental Protocols for Mechanistic Elucidation

Validating the mechanism and potency of corticosteroids requires robust and reproducible experimental models. The following protocols represent industry-standard methods.

Protocol: Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RRA) of a test compound (e.g., B-17-MP) for the glucocorticoid receptor.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the GR in a cytosolic preparation.

Methodology:

-

Prepare Cytosol: Homogenize human lung tissue or cultured A549 cells in a buffer to isolate the cytosolic fraction containing the GR.

-

Incubation: Incubate aliquots of the cytosol with a constant concentration of [³H]dexamethasone and varying concentrations of the unlabeled test compound (or a reference standard like dexamethasone).

-

Separation: After incubation reaches equilibrium, separate receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of inhibition of [³H]dexamethasone binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration causing 50% inhibition). The RRA is calculated as: (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100.

Protocol: In Vitro Cytokine Release Assay

Objective: To measure the anti-inflammatory efficacy of a compound by quantifying its ability to inhibit the production of pro-inflammatory cytokines from immune cells.

Principle: Human peripheral blood mononuclear cells (PBMCs) or a cell line like THP-1 are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-6. The assay measures the dose-dependent inhibition of this response by the test corticosteroid.

Caption: Experimental workflow for an in vitro cytokine release assay.

Methodology:

-

Cell Culture: Isolate PBMCs from healthy donor blood or culture THP-1 monocytes.

-

Treatment: Seed cells in a 96-well plate and pre-incubate for 1 hour with a range of concentrations of the test compound.

-

Stimulation: Add LPS (a potent immune stimulator) to all wells except the negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion.

-

Quantification: Centrifuge the plate and collect the supernatant. Measure the concentration of TNF-α or IL-6 in the supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Plot the cytokine concentration against the drug concentration to determine the IC₅₀ value, representing the potency of the compound.

Protocol: In Vivo Vasoconstrictor Assay (McKenzie-Stoughton)

Objective: To assess the topical anti-inflammatory potency of a corticosteroid in humans.

Principle: The potency of topical corticosteroids correlates with their ability to cause cutaneous vasoconstriction, which results in visible skin blanching or pallor[19][20]. This assay is a standard bioequivalence method[20][21].

Methodology:

-

Subject Selection: Enroll healthy volunteers with normal, non-sunburned skin on their forearms.

-

Application: Apply small, defined amounts of the test corticosteroid formulations to marked sites on the volar forearm. A vehicle control and reference standards of known potency are applied to adjacent sites.

-

Occlusion: Cover the application sites with an occlusive dressing for a set period (e.g., 6-18 hours) to enhance penetration.

-

Assessment: After removing the dressing and cleaning the skin, visually assess the degree of skin blanching at each site at specified time points (e.g., 2, 4, 6 hours post-removal).

-

Scoring: Grade the blanching on a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching).

-

Analysis: The mean score for the test product is compared to the reference standards to determine its potency classification (e.g., low, medium, high, super-potent).

Conclusion

The mechanism of action of Beclomethasone 21-Acetate 17-Propionate is a sophisticated, multi-step process that exemplifies modern corticosteroid design. As a prodrug, it relies on metabolic activation to its highly potent metabolite, B-17-MP, ensuring targeted activity. B-17-MP then engages with the glucocorticoid receptor to orchestrate a powerful anti-inflammatory response through both genomic and non-genomic pathways. The primary genomic actions—transactivation of anti-inflammatory genes and, more critically, transrepression of pro-inflammatory transcription factors like NF-κB—effectively suppress the inflammatory cascade. This in-depth understanding of its molecular pharmacology, validated by quantitative binding and functional assays, is crucial for the continued development and optimization of corticosteroid therapies.

References

- Buttgereit, F., & Scheffold, A. (2002). Rapid glucocorticoid effects on immune cells. Steroids, 67(6), 529-534.

- Stahn, C., & Buttgereit, F. (2008). Genomic and nongenomic effects of glucocorticoids.

- Barnes, P. J. (2006). How corticosteroids control inflammation: Quintiles Prize Lecture 2005. British Journal of Pharmacology, 148(3), 245-254.

- Vandewalle, J., Luypaert, A., De Bosscher, K., & Libert, C. (2018). Therapeutic Mechanisms of Glucocorticoids. Trends in Endocrinology & Metabolism, 29(1), 42-54.

- Daley-Yates, P. T., & Price, A. C. (2001). Beclomethasone dipropionate: a new therapeutic option for asthma. Journal of aerosol medicine, 14 Suppl 1, S13-22.

-

RxReasoner. (n.d.). Beclometasone Overview. Retrieved from [Link] (Source for prodrug information)

- Newton, R. (2000).

-

StudySmarter. (n.d.). Glucocorticoid Signaling. Retrieved from [Link] (General signaling pathway information)

- Oakley, R. H., & Cidlowski, J. A. (2013). The biology of the glucocorticoid receptor: new signaling mechanisms in health and disease. Journal of allergy and clinical immunology, 132(5), 1033-1044.

- Ramamoorthy, S., & Cidlowski, J. A. (2016). Corticosteroids: Mechanisms of Action in Health and Disease. Rheumatic Disease Clinics of North America, 42(1), 15-31.

-

QIAGEN. (n.d.). Glucocorticoid Receptor Signaling. Retrieved from [Link] (General pathway information)

-

Pharmacology of Beclomethasone Dipropionate. (2023, October 26). YouTube. Retrieved from [Link] (General MOA overview)

- Hirschberg, T., Jønler, M., & Thomsen, M. (1975). In vitro determination of relative corticosteroid potency. The Journal of clinical endocrinology and metabolism, 40(6), 1073-1077.

-

Pediatric Oncall. (n.d.). Beclomethasone. Retrieved from [Link] (General drug information)

- Strehl, C., & Buttgereit, F. (2014). [Genomic and non-genomic effects of glucocorticoids].

-

GOV.UK. (n.d.). beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhalation solution. Retrieved from [Link] (Metabolism information)

- Roberts, J. K., et al. (2013). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition, 41(3), 550-558.

-

PubChem. (n.d.). Beclomethasone dipropionate. Retrieved from [Link] (Prodrug and metabolite information)

-

Wikipedia. (n.d.). Beclometasone. Retrieved from [Link] (General information)

- Martin, L. E., et al. (1975). [Glucocorticoid action of beclomethasone and its propionate ester derivatives]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 71(1), 33-46.

-

PubChem. (n.d.). Beclomethasone. Retrieved from [Link] (General MOA)

-

PharmaCompass. (n.d.). Beclomethasone. Retrieved from [Link] (General information)

- Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & drug disposition, 11(5), 381-394.

- Barry, B. W., & Woodford, R. (1975). Activity and bioavailability of topical steroids. In vivo/in vitro correlations for the vasoconstrictor test. The Journal of clinical pharmacology, 15(4), 265-274.

- Ponec, M., et al. (1990). Glucocorticoids: binding affinity and lipophilicity. Journal of pharmaceutical sciences, 79(4), 345-349.

- Courbon, G., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers in immunology, 7, 497.

- Valotis, A., & Högger, P. (2004). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.

- Kirkland, R., et al. (2006). Critical factors determining the potency of topical corticosteroids.

- Liu, D., et al. (2013). A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy. Allergy, asthma, and clinical immunology, 9(1), 30.

- Hodgens, A., & Sharman, T. (2023). Corticosteroids. In StatPearls.

-

Dr. Oracle. (n.d.). How is the potency of topical steroids measured?. Retrieved from [Link] (Vasoconstrictor assay information)

- Högger, P., & Rohdewald, P. (1994). Binding kinetics of fluticasone propionate to the human glucocorticoid receptor. Steroids, 59(10), 597-602.

- Volovitz, B., et al. (2003). Comparison of the efficacy and safety of beclometasone dipropionate suspension for nebulization and beclometasone dipropionate via a metered-dose inhaler in paediatric patients with moderate to severe exacerbation of asthma.

- Korting, H. C., et al. (2006). Anti-inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone. British journal of clinical pharmacology, 62(4), 416-422.

- Bahceciler, N. N., et al. (2011). Comparison of Effectiveness between Beclomethasone Dipropionate and Fluticasone Propionate in Treatment of Children with Moderate Asthma. Iranian journal of allergy, asthma, and immunology, 10(2), 107-113.

- Leblanc, P., et al. (1994). Comparison of fluticasone propionate with beclomethasone dipropionate in moderate to severe asthma treated for one year. International Study Group. Thorax, 49(9), 895-901.

- Adams, N. P., et al. (2003). Inhaled fluticasone versus inhaled beclomethasone or inhaled budesonide for chronic asthma.

Sources

- 1. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beclometasone - Wikipedia [en.wikipedia.org]

- 3. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Beclometasone Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beclomethasone Dipropionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. studysmarter.co.uk [studysmarter.co.uk]

- 17. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

An In-Depth Technical Guide to the In Vitro Glucocorticoid Receptor Binding Affinity of Beclomethasone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles of Glucocorticoid Action and Beclomethasone Metabolism

Glucocorticoids are a cornerstone of anti-inflammatory therapy, exerting their effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] Upon ligand binding, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[1][3][4] This process ultimately leads to the suppression of pro-inflammatory pathways.

Beclomethasone dipropionate (BDP), the diester form often formulated in inhaled products, is a prodrug with a relatively weak affinity for the GR.[5][6] Its therapeutic efficacy is contingent upon its metabolic activation. Inhaled BDP is rapidly hydrolyzed by esterase enzymes present in the lungs and other tissues into its primary active metabolite, Beclomethasone 17-monopropionate (B-17-MP).[5][7][8] This metabolic conversion is a critical activation step, as B-17-MP exhibits a significantly higher binding affinity for the GR compared to the parent compound.[8][9][10] Further metabolism can lead to the formation of Beclomethasone 21-monopropionate (B-21-MP) and beclomethasone, which are considered less active.[7][9]

Understanding this metabolic pathway is paramount for accurately interpreting in vitro binding data and correlating it with in vivo efficacy. The primary determinant of Beclomethasone's topical anti-inflammatory potency is the high GR binding affinity of B-17-MP.

Caption: Metabolic activation of Beclomethasone Dipropionate (BDP).

Section 2: Quantitative Analysis of Glucocorticoid Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a key determinant of its potency. In the context of glucocorticoids, this is typically quantified using in vitro competitive radioligand binding assays.[11][12][13] These assays measure the ability of an unlabeled steroid (the competitor) to displace a radiolabeled ligand, such as [3H]dexamethasone, from the GR.[11][14][15] The results are often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). For comparative purposes, relative binding affinity (RBA) is frequently used, with dexamethasone typically set as the reference standard with an RBA of 100.[16]

Table 1: Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) |

| Dexamethasone | 100 |

| Beclomethasone Dipropionate (BDP) | 53 |

| Beclomethasone 17-Monopropionate (B-17-MP) | 1345 [10] |

| Beclomethasone | ~75 (relative to Dexamethasone)[8] |

| Beclomethasone 21-Monopropionate (B-21-MP) | No significant binding affinity[8] |

| Fluticasone Propionate | 1775[17] |

| Mometasone Furoate | 2244[17] |

| Budesonide | 855-935[16][17] |

Note: RBA values can vary slightly between studies depending on the specific assay conditions.

The data unequivocally demonstrates that B-17-MP is a highly potent glucocorticoid, with a receptor binding affinity approximately 13 times that of dexamethasone.[8] The modest affinity of the parent BDP is attributed to limited hydrolysis to B-17-MP during the in vitro assay itself.[10]

Section 3: Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for GR Affinity

This section provides a detailed, field-proven methodology for determining the GR binding affinity of test compounds like Beclomethasone 17-Monopropionate. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Preparation of Glucocorticoid Receptor Source (Cytosol)

The source of the GR is typically a cytosolic fraction from tissues or cells that express the receptor, such as rat thymus or human A549 lung carcinoma cells.[15][18][19][20]

Step-by-Step Protocol:

-

Tissue/Cell Homogenization: Homogenize the chosen tissue or cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[21]

-

Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large cellular debris.[21]

-

Ultracentrifugation: Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Cytosol Collection: The final supernatant is the cytosolic fraction containing the soluble glucocorticoid receptors.

-

Protein Quantification: Determine the total protein concentration of the cytosol using a standard method like the BCA assay.[21]

Competitive Binding Assay Procedure

This assay is based on the principle of competition between a radiolabeled ligand and an unlabeled test compound for binding to the GR.[12][13][15]

Step-by-Step Protocol:

-

Assay Setup: In a 96-well plate, combine the GR-containing cytosol, a fixed concentration of a radiolabeled GR ligand (e.g., [3H]dexamethasone), and varying concentrations of the unlabeled test compound (e.g., Beclomethasone 17-Monopropionate).[15][21][22]

-

Controls:

-

Total Binding: Wells containing cytosol and radioligand only.

-

Non-specific Binding: Wells containing cytosol, radioligand, and a large excess (e.g., 1000-fold) of unlabeled dexamethasone.

-

-

Incubation: Incubate the plate at a low temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding to reach equilibrium.[15][22]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[12][21]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[21]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12][22]

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. innoprot.com [innoprot.com]

- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 14. Effect of receptor occupancy on [3H]dexamethasone binding to circulating leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Binding of cytosol receptor-glucocorticoid complexes by isolated nuclei of glucocorticoid-responsive and nonresponsive cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Binding of cytosol receptor-glucocorticoid complexes by isolated nuclei of glucocorticoid-responsive and nonresponsive cultured cells. | Semantic Scholar [semanticscholar.org]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Activation Pathway of Beclomethasone 21-Acetate 17-Propionate to its Potent Metabolite, 17-BMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclomethasone dipropionate (BDP), a widely prescribed inhaled corticosteroid for the management of asthma and other respiratory diseases, is a prodrug that undergoes a critical activation process to exert its therapeutic effects. This technical guide provides a comprehensive overview of the enzymatic conversion of the di-ester prodrug, beclomethasone 21-acetate 17-propionate, into its highly active metabolite, beclomethasone-17-monopropionate (17-BMP). We will delve into the mechanistic details of this bioactivation, the key enzymes involved, and present field-proven methodologies for studying this process in vitro. This guide is intended to serve as a valuable resource for researchers and drug development professionals working with corticosteroids and prodrug metabolism.

Introduction: The Prodrug Strategy in Inhaled Corticosteroid Therapy

Beclomethasone dipropionate (BDP) is a synthetic glucocorticoid designed as a prodrug to enhance its therapeutic index.[1] The prodrug approach aims to deliver an inactive or less active compound that is metabolized into the pharmacologically active agent at the target site, thereby minimizing systemic side effects. For inhaled corticosteroids like BDP, the primary site of action is the lungs.[2][3] BDP itself has a weak affinity for the glucocorticoid receptor.[1][4] Its therapeutic efficacy is dependent on its hydrolysis by esterase enzymes within the lungs to form the potent anti-inflammatory metabolite, beclomethasone-17-monopropionate (17-BMP).[1][2][4] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 13 times that of dexamethasone, a potent glucocorticoid.[4][5]

The Enzymatic Activation Cascade: From Prodrug to Active Metabolite

The activation of beclomethasone 21-acetate 17-propionate to 17-BMP is a multi-step enzymatic process primarily mediated by esterases present in lung tissue.[2][6][7] The hydrolysis of the ester groups at the C21 and C17 positions of the steroid backbone is the key to unlocking its therapeutic potential.

The Metabolic Pathway

The metabolic conversion of BDP involves the sequential cleavage of its two ester moieties. The primary and most critical step is the hydrolysis of the 21-acetate group, leading to the formation of the highly active 17-BMP.[4] Further hydrolysis of the 17-propionate group from 17-BMP results in the formation of beclomethasone (BOH), a metabolite with considerably lower glucocorticoid receptor affinity and thus, reduced anti-inflammatory activity.[2][4][7] An alternative, minor pathway involves the initial hydrolysis of the 17-propionate group to form beclomethasone-21-monopropionate (21-BMP), which is considered inactive.[4]

Figure 1. Metabolic activation pathway of Beclomethasone 21-Acetate 17-Propionate.

Key Esterases in BDP Activation

While multiple esterases are capable of hydrolyzing BDP, recent research suggests that arylacetamide deacetylase may be the main enzyme involved in the conversion of BDP to 17-BMP in human lung S9 fractions, with carboxylesterase 1 (CES1) playing a minor role.[2][3] The efficient metabolism of BDP to 17-BMP in the lungs is crucial for its therapeutic effect, and this conversion happens at a much faster rate than the subsequent deactivation to BOH.[2][3]

Investigating Prodrug Activation: In Vitro Methodologies

To understand the pharmacokinetics and efficacy of BDP, it is essential to have robust in vitro models that can accurately simulate its metabolic activation in the target tissue.

Human Lung Precision-Cut Tissue Slices (PCLS)

The use of human lung precision-cut tissue slices provides a physiologically relevant ex vivo model to study the metabolism of inhaled corticosteroids.[7][8][9] This model preserves the complex cellular architecture and enzymatic machinery of the lung tissue.

Experimental Protocol: In Vitro Metabolism in Human Lung PCLS

-

Tissue Preparation: Obtain fresh human lung tissue from approved sources, ensuring ethical compliance. Prepare precision-cut slices of uniform thickness (typically 200-250 µm) using a Krumdieck tissue slicer.

-

Incubation: Incubate the lung slices in a suitable culture medium (e.g., Williams' Medium E) supplemented with necessary cofactors. Add Beclomethasone 21-Acetate 17-Propionate to the medium at a defined concentration (e.g., 25 µM).[7][8]

-

Time-Course Analysis: Collect tissue and medium samples at various time points (e.g., 2, 6, and 24 hours) to monitor the disappearance of the parent drug and the formation of its metabolites.[7][8]

-

Sample Processing: Homogenize the tissue slices and extract the analytes from both the tissue homogenate and the incubation medium using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Analytical Quantification: Analyze the concentrations of BDP, 17-BMP, and BOH using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][7][10]

Human Lung S9 Fraction Assays

For more focused enzymatic studies, human lung S9 fractions, which contain both microsomal and cytosolic enzymes, are a valuable tool.[2]

Experimental Protocol: BDP Metabolism in Human Lung S9 Fractions

-

Reaction Mixture: Prepare a reaction mixture containing human lung S9 fraction, a buffer system (e.g., potassium phosphate buffer, pH 7.4), and any necessary cofactors.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C before initiating the reaction by adding BDP.

-

Time-Dependent Incubation: Collect aliquots at different time intervals and quench the reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for BDP and its metabolites using LC-MS/MS.

Analytical Characterization: Quantifying BDP and its Metabolites

Accurate and sensitive analytical methods are paramount for the quantitative analysis of beclomethasone 21-acetate 17-propionate and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a widely used technique for the analysis of corticosteroids.[10] A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of methanol and water.[10]

| Parameter | Value |

| Column | Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water (e.g., 85:15 v/v)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Detection | UV at 254 nm[10] |

| Retention Time (BDP) | Approximately 6 min[10] |

| Table 1. Typical HPLC parameters for the analysis of Beclomethasone Dipropionate. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[1][11] This technique allows for the simultaneous quantification of BDP and its metabolites, 17-BMP and BOH, at very low concentrations.

Figure 2. A typical experimental workflow for the LC-MS/MS analysis of Beclomethasone and its metabolites.

Pharmacokinetic Considerations

Following inhalation, BDP is rapidly and extensively converted to 17-BMP in the lungs.[1][12] Any portion of the inhaled dose that is swallowed undergoes significant first-pass metabolism in the liver. Unchanged BDP has negligible oral bioavailability.[1] The systemic exposure to the active metabolite, 17-BMP, is a result of both pulmonary and gastrointestinal absorption.[1][13] The peak plasma concentrations of 17-BMP are typically observed within 10 minutes after inhalation.[14]

Conclusion

The activation of the prodrug beclomethasone 21-acetate 17-propionate to its potent metabolite, 17-BMP, is a cornerstone of its therapeutic efficacy in treating respiratory diseases. A thorough understanding of the enzymatic pathways and the ability to accurately model and quantify this conversion are critical for the development and optimization of inhaled corticosteroid therapies. The methodologies and insights provided in this guide offer a solid foundation for researchers and scientists in this field to conduct self-validating and robust investigations into the metabolism of beclomethasone and other ester-based prodrugs.

References

- Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use. Chemico-Biological Interactions.

- Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. The Journal of Pharmacology and Experimental Therapeutics.

- Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition.

- Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use.

- In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. PubMed Central.

- Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes.

- In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. PubMed.

- Metabolism of beclomethasone dipropionate by cytochrome P450 3A enzymes. Sigma-Aldrich.

- Activation of beclomethasone dipropionate by hydrolysis to beclomethasone‐17‐monopropion

- In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices.

- Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Semantic Scholar.

- Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administr

- Stability-indicating RP-HPLC method for determination of beclomethasone dipropion

- Evaluating the pharmacokinetics of beclometasone dipropionate/formoterol fumarate/glycopyrronium bromide delivered via pressurised metered-dose inhaler using a low global warming potential propellant. PubMed.

- Urinary pharmacokinetic methodology to determine the relative lung bioavailability of inhaled beclometasone dipropion

- Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects. PubMed.

- Metabolism Kinetics of Beclomethasone Propionate Esters in Human Lung Homogen

- Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma. Semantic Scholar.

Sources

- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of esterases in the pulmonary metabolism of beclomethasone dipropionate and the potential influence of cannabis use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone‐17‐monopropionate | Semantic Scholar [semanticscholar.org]

- 6. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Urinary pharmacokinetic methodology to determine the relative lung bioavailability of inhaled beclometasone dipropionate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of beclomethasone 17-monopropionate from a beclomethasone dipropionate extrafine aerosol in adults with asthma | Semantic Scholar [semanticscholar.org]

- 13. Evaluating the pharmacokinetics of beclometasone dipropionate/formoterol fumarate/glycopyrronium bromide delivered via pressurised metered-dose inhaler using a low global warming potential propellant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Primary Metabolites of Beclomethasone 21-Acetate 17-Propionate in Human Plasma

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the metabolic fate of Beclomethasone 21-Acetate 17-Propionate in human plasma, with a focus on its primary metabolites. It delves into the enzymatic processes governing its transformation, the pharmacological activity of the resulting metabolites, and a detailed, field-proven methodology for their quantification.

Introduction: The Pro-Drug Nature of Beclomethasone Esters

Beclomethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid. Like the more commonly known Beclomethasone Dipropionate (BDP), it is administered as a pro-drug.[1][2] This means the parent compound itself has limited therapeutic activity and must be metabolized in the body to its active form.[1][2] The primary site of this metabolic activation is through hydrolysis of the ester groups, a process that is particularly efficient in tissues rich in esterase enzymes, as well as in the systemic circulation.[2][3] Understanding the metabolic pathway and the resulting primary metabolites in human plasma is crucial for accurately characterizing its pharmacokinetic profile and, consequently, its therapeutic efficacy and safety.

Metabolic Activation and Primary Metabolites in Human Plasma

The metabolism of Beclomethasone 21-Acetate 17-Propionate in human plasma is a rapid process mediated by esterase enzymes.[2][3] This enzymatic hydrolysis cleaves the ester bonds at the C-17 and C-21 positions, leading to the formation of three primary metabolites.

The principal metabolic pathway involves the following key transformations:

-

Hydrolysis at the C-21 position: This yields Beclomethasone 17-Propionate (B17P) , the pharmacologically active metabolite.[1][3][4] This metabolite exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug.[3][5]

-

Hydrolysis at the C-17 position: This results in the formation of Beclomethasone 21-Acetate (B21A) , which is considered to be a minor and largely inactive metabolite.[1][4]

-

Complete hydrolysis: The removal of both the acetate and propionate groups leads to the formation of Beclomethasone (BOH) , which is also considered inactive.[1][4]

While further metabolism of these primary metabolites can occur, primarily through cytochrome P450 enzymes in the liver leading to hydroxylated and other polar metabolites, the predominant species observed in plasma following administration are the direct products of ester hydrolysis.[2][5]

Caption: Metabolic conversion of Beclomethasone 21-Acetate 17-Propionate.

Quantitative Analysis of Primary Metabolites in Human Plasma: A Validated LC-MS/MS Protocol

The accurate quantification of Beclomethasone 21-Acetate 17-Propionate and its primary metabolites in human plasma is essential for pharmacokinetic studies. Due to the low systemic concentrations, a highly sensitive and specific analytical method is required.[6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[1][6][7][8]

Sample Handling and Preparation: A Critical First Step

The stability of the ester linkages in Beclomethasone 21-Acetate 17-Propionate and its metabolites is a critical consideration during sample handling. Ex vivo hydrolysis can lead to inaccurate quantification.

Protocol for Sample Collection and Handling:

-

Blood Collection: Collect whole blood into tubes containing an esterase inhibitor, such as potassium oxalate/sodium fluoride.[1][9]

-

Immediate Cooling: Place the collection tubes on ice immediately after drawing the blood.

-

Centrifugation: Within 15 minutes of collection, centrifuge the blood at approximately 1000 x g for 15 minutes in a refrigerated centrifuge.[1]

-

Plasma Separation and Storage: Carefully aspirate the plasma supernatant and transfer it to labeled cryovials. Store the plasma samples at -70°C or lower until analysis.[1]

Solid-Phase Extraction (SPE) for Analyte Isolation

Solid-phase extraction is a robust and widely used technique for the extraction and concentration of Beclomethasone and its metabolites from the complex plasma matrix.[1][7]

Step-by-Step SPE Protocol:

-

Sample Pre-treatment: Thaw the plasma samples on ice. Vortex the samples to ensure homogeneity. Centrifuge briefly to pellet any particulates.

-

Internal Standard Addition: To an aliquot of plasma (e.g., 500 µL), add an appropriate internal standard (e.g., a deuterated analog of Beclomethasone).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through the sorbent bed.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove interfering substances.

-

Elution: Elute the analytes of interest with a stronger organic solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.[1]

Caption: Workflow for the analysis of beclomethasone metabolites.

LC-MS/MS Conditions for Optimal Separation and Detection

The following are typical starting conditions for the LC-MS/MS analysis. Method development and optimization are crucial for achieving the desired sensitivity and selectivity.

Table 1: Recommended LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 or similar reversed-phase, ≤ 2.1 mm ID, ≤ 5 µm particle size | Provides good retention and separation of the relatively non-polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water or Ammonium Formate Buffer | Promotes protonation of the analytes for positive ion mode detection. |

| Mobile Phase B | Acetonitrile or Methanol | Elutes the analytes from the reversed-phase column. |

| Gradient Elution | A gradient from a lower to a higher percentage of Mobile Phase B | Ensures the separation of the parent drug and its metabolites with different polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources and provides good chromatographic efficiency. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Corticosteroids readily form protonated molecules [M+H]+. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Table 2: Exemplary MRM Transitions for Quantification

Note: The exact m/z values for Beclomethasone 21-Acetate 17-Propionate and its specific metabolites should be determined experimentally. The values for the closely related Beclomethasone Dipropionate and its metabolites are provided for guidance.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Beclomethasone Dipropionate (BDP) | 521.2 | 319.1 |

| Beclomethasone 17-Monopropionate (B17P) | 465.2 | 279.1 |

| Beclomethasone (BOH) | 409.2 | 279.1 |

Data derived from a study on Beclomethasone Dipropionate.[1]

Conclusion: A Framework for Accurate Bioanalysis

The primary metabolites of Beclomethasone 21-Acetate 17-Propionate in human plasma are the result of rapid, esterase-mediated hydrolysis. The key to understanding its pharmacokinetic profile lies in the accurate quantification of the parent pro-drug and its primary metabolites, particularly the active Beclomethasone 17-Propionate. The LC-MS/MS methodology detailed in this guide provides a robust and reliable framework for achieving this. Adherence to proper sample handling protocols to prevent ex vivo degradation is paramount for data integrity. This comprehensive approach ensures that researchers and drug development professionals can generate high-quality data to support their clinical and non-clinical studies.

References

-

Daley-Yates, P. T., et al. (2001). Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man. British Journal of Clinical Pharmacology, 51(5), 429–438. [Link]

-

Rohatagi, S., et al. (2012). In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices. Pulmonary Pharmacology & Therapeutics, 25(1), 18-24. [Link]

-

Würthwein, G., & Rohdewald, P. (1990). Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate. Biopharmaceutics & Drug Disposition, 11(5), 381-394. [Link]

-

Enlo-Scott, B., et al. (2021). Drug metabolism in the lungs: opportunities for optimising inhaled medicines. Pharmaceutics, 13(9), 1489. [Link]

-

Foe, K., et al. (1998). Decomposition of beclomethasone propionate esters in human plasma. Journal of Pharmaceutical Sciences, 87(10), 1238-1244. [Link]

-

Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 825-832. [Link]

-

Pearce, R. E., et al. (2012). Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes. Drug Metabolism and Disposition, 40(6), 1215–1223. [Link]

-

Lupin Healthcare (UK) Limited. (n.d.). beclometasone dipropionate/formoterol fumarate dihydrate pressurised inhalation solution; 100/6 mcg. GOV.UK. [Link]

-

Foe, K., et al. (1998). Degradation products of beclomethasone dipropionate in human plasma. PDF.[Link]

-

Waters Corporation. (2020). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]

-

Shimadzu Corporation. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. [Link]

-

Guan, F., et al. (2003). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. Journal of Mass Spectrometry, 38(8), 823-838. [Link]

-

Guan, F., et al. (2003). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. Mad Barn Research Bank. [Link]

Sources

- 1. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of Beclomethasone Dipropionate by Cytochrome P450 3A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. shimadzu.com [shimadzu.com]

- 8. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. madbarn.com [madbarn.com]

A Comprehensive Technical Guide to Beclomethasone 21-Acetate 17-Propionate: Nomenclature, Characterization, and Analytical Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic corticosteroids, beclomethasone dipropionate stands as a cornerstone for the management of various inflammatory conditions. The purity and impurity profile of such active pharmaceutical ingredients (APIs) are of paramount importance in ensuring their safety and efficacy. This technical guide provides an in-depth exploration of a key impurity, Beclomethasone 21-Acetate 17-Propionate, also known as Beclomethasone Dipropionate EP Impurity B.[][2][3][4] As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of its chemical identity, potential formation, and robust analytical methodologies for its identification and quantification.

Part 1: Core Chemical Identity

IUPAC Nomenclature and Structural Elucidation

The precise chemical identification of pharmaceutical compounds is fundamental. The International Union of Pure and Applied Chemistry (IUPAC) name for Beclomethasone 21-Acetate 17-Propionate is:

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate .[][4]

This systematic name precisely describes the complex stereochemistry and functional group arrangement of the molecule. The core structure is a pregnane-derivative steroid, featuring a propionate group at the 17-position and an acetate group at the 21-position.

To visualize this complex structure, the following diagram illustrates the atomic connectivity and key functional groups.

Caption: Chemical structure of Beclomethasone 21-Acetate 17-Propionate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 5534-08-7 | [2][3][5] |

| Molecular Formula | C₂₇H₃₅ClO₇ | [][2][3] |

| Molecular Weight | 507.02 g/mol | [][3][5] |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [][4] |

| Synonyms | Beclomethasone Dipropionate Impurity B, (11β,16β)-21-(acetyloxy)-9-chloro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione | [][3][4] |

Part 2: Formation and Significance in Drug Development

Context as a Beclomethasone Dipropionate Impurity

Beclomethasone 21-Acetate 17-Propionate is recognized as a process-related impurity in the synthesis of Beclomethasone Dipropionate.[][4] Its presence can arise from incomplete propionylation at the 21-position or from the presence of acetic acid or its derivatives as a residual reagent or solvent during the esterification step of the Beclomethasone backbone. The structural similarity to the parent drug and other related substances necessitates highly specific analytical methods to ensure their separation and accurate quantification.

Rationale for Monitoring and Control

The control of impurities in pharmaceutical products is a critical regulatory requirement. The presence of impurities, even at low levels, can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to monitor and control the levels of Beclomethasone 21-Acetate 17-Propionate within acceptable limits as defined by pharmacopeias and regulatory bodies.

Part 3: Analytical Methodologies

The cornerstone of controlling impurities lies in the development and validation of sensitive, specific, and robust analytical methods. For a compound like Beclomethasone 21-Acetate 17-Propionate, chromatographic techniques are the methods of choice.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are powerful techniques for the separation and quantification of beclomethasone and its impurities. UPLC, with its use of smaller particle size columns, offers advantages in terms of speed, resolution, and sensitivity.[6]

-

Stationary Phase: A C18 stationary phase is commonly employed due to its hydrophobicity, which allows for good retention and separation of the relatively non-polar steroid molecules.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic modifier (e.g., acetonitrile or methanol) is typically preferred. This allows for the efficient elution of compounds with a range of polarities, from the more polar degradation products to the less polar parent drug and its esterified impurities.

-

Detection: UV detection at approximately 240-254 nm is suitable for these compounds due to the presence of the conjugated α,β-unsaturated ketone chromophore in the steroid A-ring.[7][8]

The following diagram outlines a typical workflow for the analysis of Beclomethasone 21-Acetate 17-Propionate in a drug substance or product.

Caption: A typical analytical workflow for the quantification of Beclomethasone 21-Acetate 17-Propionate.

Step-by-Step UPLC-UV Protocol

This protocol is a representative method for the quality control of Beclomethasone Dipropionate, with the capability to separate and quantify Beclomethasone 21-Acetate 17-Propionate.

Objective: To quantify Beclomethasone 21-Acetate 17-Propionate in a drug substance sample.

Materials:

-

Beclomethasone 21-Acetate 17-Propionate Reference Standard

-

Beclomethasone Dipropionate Drug Substance

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Instrumentation:

-

UPLC system with a photodiode array (PDA) or UV detector

-

C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Beclomethasone 21-Acetate 17-Propionate Reference Standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 1 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the Beclomethasone Dipropionate drug substance in the same solvent as the standard to obtain a concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 2.1 x 100 mm, 1.7 µm

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

-

Detection Wavelength: 254 nm

-

Gradient Program:

Time (min) % Mobile Phase B 0 40 10 90 12 90 12.1 40 | 15 | 40 |

-

-

Analysis:

-

Inject the standard solution to determine the retention time and response factor for Beclomethasone 21-Acetate 17-Propionate.

-

Inject the sample solution.

-

-

Calculation:

-

Identify the peak corresponding to Beclomethasone 21-Acetate 17-Propionate in the sample chromatogram based on its retention time.

-

Calculate the percentage of the impurity in the drug substance using the area of the impurity peak relative to the area of the main peak and the respective response factors.

-

Mass Spectrometry (MS) for Structural Confirmation

For unequivocal identification, especially during method development and impurity profiling, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is the gold standard.[9][10] Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules. The high-resolution mass spectrometry (HRMS) data provides the accurate mass of the molecule, confirming its elemental composition, while tandem mass spectrometry (MS/MS) experiments can elucidate its fragmentation pattern, providing structural confirmation.

Part 4: Conclusion

The thorough understanding and control of impurities are non-negotiable in modern drug development. Beclomethasone 21-Acetate 17-Propionate, as a known impurity of Beclomethasone Dipropionate, requires diligent analytical oversight. This guide has provided a comprehensive overview of its chemical identity, the rationale for its control, and a detailed framework for its analysis using state-of-the-art chromatographic techniques. By implementing robust and validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of beclomethasone-containing pharmaceutical products.

References

- BOC Sciences. (n.d.). CAS 5534-08-7 Beclomethasone Dipropionate Impurity B.

- Axios Research. (n.d.). Beclometasone Dipropionate EP Impurity B - CAS - 5534-08-7.

- BOC Sciences. (n.d.). Beclomethasone and Impurities.

- Veeprho. (n.d.). Beclometasone Dipropionate EP Impurity B | CAS 5534-08-7.

- Cleanchem. (n.d.). Beclomethasone Dipropionate EP Impurity B | CAS No: NA.

- Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. (2017). The Royal Society of Chemistry.

- LGC Standards. (n.d.). Beclomethasone 17-Propionate.

- Phatak, M. S. (n.d.). Development and Validation of a Simple Liquid Chromatography Method for the Quantification of Degradation Products of Beclomethasone Dipropionate from a Respirator Suspension Formulation. International Journal of Pharmaceutical Research and Scholarship.

- Shimadzu Corporation. (2025, March 13). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma.

- Kwok, W. H., Ho, E. N., & Wan, T. S. (n.d.). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine. PubMed.

- SynZeal. (n.d.). Beclometasone Dipropionate EP Impurity N | 1204582-47-7.

- Atta-ur-Rahman, & Choudhary, M. I. (n.d.). Products resulting from the biotransformation of beclomethasone dipropionate (1) by Aspergillus niger.

- CN111944002A - Beclomethasone dipropionate intermediate and preparation method thereof. (n.d.).

- Pharmaffiliates. (n.d.). Beclomethasone-Impurities.

- SynThink Research Chemicals. (n.d.). Beclomethasone 21-Acetate 17-Propionate | 5534-08-7. Retrieved from SynThink Research Chemicals website.

- Ho, E. N., Kwok, W. H., & Wan, T. S. (2025, August 6). Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine.

- SynThink Research Chemicals. (n.d.). Beclomethasone Dipropionate Impurities Standards. Retrieved from SynThink Research Chemicals website.

- Gaikwad, A., Atmakuri, C. K., Arote, Y., Kelkar, J., & Rasam, P. (n.d.). Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma.

- Sutar, R. P., et al. (2013, April 2). Development and validation of a reversed-phase HPLC method for simultaneous estimation of clotrimazole and beclomethasone dipropionate in lotion and cream dosage form. Journal of Advanced Pharmaceutical Technology & Research.

- Patel, P. N., et al. (n.d.).

- Patel, D. J., et al. (n.d.). Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC. Research Journal of Pharmacy and Technology.

- Pharmaffiliates. (n.d.). CAS No : 5534-08-7| Product Name : Beclomethasone Dipropionate - Impurity B.

- PubChem. (n.d.). Beclomethasone 21-acetate 17-propionate.

- precisionFDA. (n.d.). BECLOMETHASONE DIPROPIONATE.

- Guterres, S. S., et al. (n.d.).

- Guterres, S. S., et al. (2025, December 22). Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions.

- Moody, C. J., & Rees, C. W. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PubChem. (n.d.). Beclomethasone.

Sources

- 2. Beclometasone Dipropionate EP Impurity B - CAS - 5534-08-7 | Axios Research [axios-research.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Beclomethasone 21-acetate 17-propionate | C27H35ClO7 | CID 11179692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. ijprs.com [ijprs.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CAS 5534-08-7: Beclomethasone 21-Acetate 17-Propionate

Introduction

Beclomethasone 21-Acetate 17-Propionate, identified by the CAS number 5534-08-7, is a significant compound within the field of pharmaceutical analysis and drug development. It is primarily known as Beclometasone Dipropionate EP Impurity B, a related substance of the potent synthetic glucocorticoid, beclomethasone dipropionate.[1][2][3] The presence and quantity of such impurities are critical quality attributes for the active pharmaceutical ingredient (API), as they can impact the safety and efficacy of the final drug product. This guide provides a comprehensive technical overview of Beclomethasone 21-Acetate 17-Propionate, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, potential formation pathways, analytical methodologies for its characterization and quantification, and its expected biological activity based on its structural relationship to the parent compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its analysis and handling. Beclomethasone 21-Acetate 17-Propionate is a mixed ester of beclomethasone, a chlorinated corticosteroid.

| Property | Value | Source |

| CAS Number | 5534-08-7 | [3] |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | [2] |

| Synonyms | Beclometasone Dipropionate EP Impurity B, Beclomethasone 21-Acetate 17-Propionate | [1][2] |

| Molecular Formula | C27H35ClO7 | [2] |

| Molecular Weight | 507.0 g/mol | [2] |

Formation and Synthesis

The presence of Beclomethasone 21-Acetate 17-Propionate as an impurity in beclomethasone dipropionate suggests its formation during the synthesis of the parent drug. A likely pathway involves the incomplete or non-selective esterification of the hydroxyl groups at the C17 and C21 positions of the beclomethasone core structure.

A plausible synthetic route to beclomethasone dipropionate involves the esterification of beclomethasone.[4] If a mixture of acylating agents (e.g., acetic anhydride and propionic anhydride, or their respective acyl chlorides) is present, or if the reaction conditions do not favor complete dipropionylation, the formation of mixed esters like Beclomethasone 21-Acetate 17-Propionate can occur. Another possibility is the use of a starting material that is already partially acetylated.

Caption: Plausible formation pathway of Beclomethasone 21-Acetate 17-Propionate.

Control of the purity of the acylating agents and optimization of the reaction stoichiometry and conditions are therefore critical to minimize the formation of this impurity.

Biological Activity and Mechanism of Action

Glucocorticoids exert their anti-inflammatory effects by binding to the GR in the cytoplasm. This complex then translocates to the nucleus, where it can modulate gene expression in two primary ways:

-

Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.[6]

A study on the relative affinity of beclomethasone esters for the glucocorticoid receptor revealed that beclomethasone-17-monopropionate (17-BMP) has a significantly higher affinity than beclomethasone dipropionate (BDP) itself, suggesting that BDP is a prodrug that is hydrolyzed to the more active 17-BMP.[7] Beclomethasone-21-monopropionate, on the other hand, shows no binding affinity.[7] Given that Beclomethasone 21-Acetate 17-Propionate possesses the 17-propionate moiety, it is reasonable to hypothesize that it retains significant GR binding affinity and, consequently, glucocorticoid activity. However, the presence of the 21-acetate group may influence its pharmacokinetic profile and potency compared to 17-BMP.

Caption: Generalized signaling pathway of glucocorticoids.

Further in vitro studies, such as receptor binding assays and reporter gene assays, are necessary to precisely determine the potency and efficacy of Beclomethasone 21-Acetate 17-Propionate at the glucocorticoid receptor.

Analytical Characterization and Quantification

The detection, identification, and quantification of impurities are critical aspects of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Experimental Protocol: HPLC-UV Method for the Analysis of Beclomethasone Dipropionate and its Impurities

This protocol is a representative method based on published literature for the analysis of beclomethasone dipropionate and its related substances.[8][9][10][11] Method validation and optimization are essential for specific applications.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Reference standards for beclomethasone dipropionate and Beclomethasone 21-Acetate 17-Propionate

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the reference standards in methanol or a suitable solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable working concentration.

-

Sample Solution: Accurately weigh and dissolve the beclomethasone dipropionate API sample in the mobile phase to a known concentration.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solution to determine the retention time and response of Beclomethasone 21-Acetate 17-Propionate.

-

Inject the sample solution.

-

Identify the peak corresponding to the impurity by comparing its retention time with that of the standard.

-

Quantify the impurity using an appropriate method, such as external standard calibration or area normalization.

Structural Elucidation: NMR and Mass Spectrometry

For unequivocal identification and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

-

¹H and ¹³C NMR: Would provide detailed information about the molecular structure, confirming the presence of both the acetate and propionate groups and their respective positions on the beclomethasone backbone.[12][13]

-